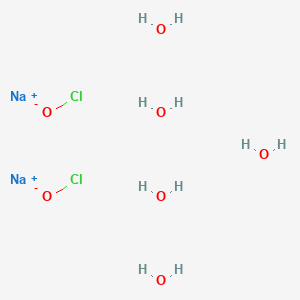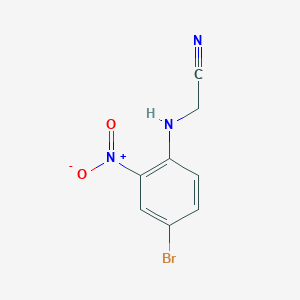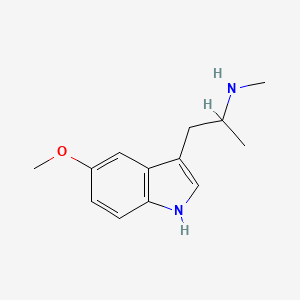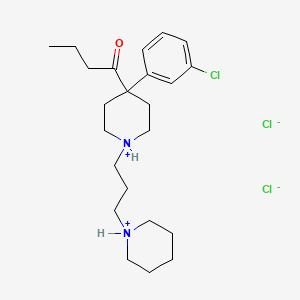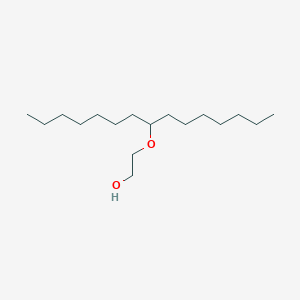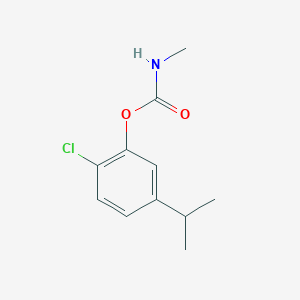
2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is a chemical compound with the molecular formula C12H18Cl3NO It is characterized by the presence of three chlorine atoms attached to the acetamide group and a 3,7-dimethylocta-1,6-dien-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ylamine with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,7-dimethylocta-1,6-dien-3-ylamine+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
- 3,7-Dimethylocta-1,6-dien-3-yl propionate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
Uniqueness
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is unique due to its specific combination of trichloroacetamide and 3,7-dimethylocta-1,6-dien-3-yl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
51479-78-8 |
|---|---|
Molecular Formula |
C12H18Cl3NO |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide |
InChI |
InChI=1S/C12H18Cl3NO/c1-5-11(4,8-6-7-9(2)3)16-10(17)12(13,14)15/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
InChI Key |
OMJPNRPQUNHMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)NC(=O)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




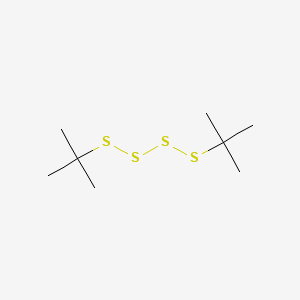
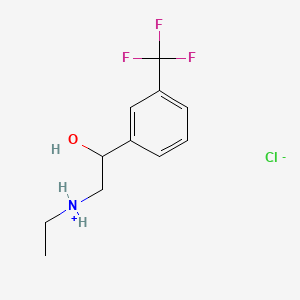
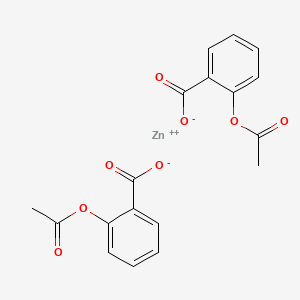

![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
